molecular formula C28H23F6N3O2S B2987201 2,2,2-trifluoro-1-{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-ethanone N-(4-methylphenyl)hydrazone CAS No. 478043-34-4

2,2,2-trifluoro-1-{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-ethanone N-(4-methylphenyl)hydrazone

Cat. No.: B2987201
CAS No.: 478043-34-4
M. Wt: 579.56
InChI Key: PFGVVDQESIEZGD-QYVLQNAGSA-N
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Description

The compound 2,2,2-trifluoro-1-{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-ethanone N-(4-methylphenyl)hydrazone (hereafter referred to as Compound A) is a fluorinated hydrazone derivative characterized by:

  • A 1H-pyrrol-3-yl core substituted with a 2-methyl group, a 4-(methylsulfonyl)phenyl group at position 5, and a 3-(trifluoromethyl)phenyl group at position 1.
  • A trifluoroethyl ketone moiety linked to the pyrrol ring.
  • An N-(4-methylphenyl)hydrazone functional group.

Its structural complexity implies synthetic challenges, likely involving multi-step reactions such as Friedel-Crafts acylations, hydrazine couplings, and halogenation steps, analogous to methods described in related studies .

Properties

IUPAC Name

4-methyl-N-[(Z)-[2,2,2-trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethylidene]amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F6N3O2S/c1-17-7-11-21(12-8-17)35-36-26(28(32,33)34)24-16-25(19-9-13-23(14-10-19)40(3,38)39)37(18(24)2)22-6-4-5-20(15-22)27(29,30)31/h4-16,35H,1-3H3/b36-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGVVDQESIEZGD-QYVLQNAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C2=C(N(C(=C2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=CC(=C4)C(F)(F)F)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(/C2=C(N(C(=C2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=CC(=C4)C(F)(F)F)C)\C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2,2-trifluoro-1-{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-ethanone N-(4-methylphenyl)hydrazone (CAS No. 338749-39-6) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including trifluoromethyl and sulfonyl groups, suggest a diverse range of biological activities. This article reviews the current understanding of its biological activity, focusing on antibacterial and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H15F6NO3SC_{21}H_{15}F_6NO_3S, with a molar mass of approximately 425.396 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds with similar structures. In a comparative analysis, derivatives of this compound exhibited notable minimum inhibitory concentrations (MICs) against various bacterial strains such as Bacillus mycoides, Escherichia coli, and Candida albicans. For instance, one derivative showed an MIC value of 4.88 µg/mL , indicating strong antibacterial efficacy .

CompoundMIC (µg/mL)Target Organism
Compound 84.88B. mycoides
Compound 710.0E. coli
Compound 915.0C. albicans

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The results indicated that some derivatives achieved IC50 values superior to the reference drug Doxorubicin:

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
PACA222.452.1
HCT11617.8-
HePG212.4-

Notably, the down-regulation of critical genes involved in cancer progression such as PALB2, BRCA1, and TP53 was observed in treated cells, suggesting a mechanism involving gene expression modulation .

Molecular docking studies have provided insights into the mechanisms by which these compounds exert their biological effects. The compounds were shown to inhibit key proteins involved in bacterial metabolism and cancer cell proliferation:

  • Bacterial Target : Enoyl reductase from E. coli.
  • Cancer Target : Son of sevenless homolog 1 (SOS1).

These findings suggest that the trifluoromethyl and sulfonyl groups play crucial roles in enhancing binding affinity to these targets, thereby increasing biological activity .

Case Studies

Several case studies have documented the effectiveness of this compound in various experimental setups:

  • Study on Antibacterial Efficacy : A study conducted on a series of derivatives demonstrated that modifications to the sulfonyl group significantly enhanced antibacterial activity against resistant strains.
  • Cancer Cell Line Analysis : In vitro studies on human cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Compound A and analogous compounds from the evidence:

Feature Compound A Triazole Derivatives (e.g., –3) Simple Hydrazone () Pyrrol Oxime Ester ()
Core Structure 1H-pyrrol ring 1,2,4-triazole ring Phenolic hydrazone 1H-pyrrol ring
Key Substituents -CF₃, -SO₂CH₃, -N-(4-methylphenyl)hydrazone -SO₂C₆H₄X (X = H, Cl, Br), -SC₆H₃F₂, -COC₆H₅ -OH, -CH₃, -C₆H₅ -CF₃, -SO₂CH₃, -O(2,4-Cl₂C₆H₃CO)
Fluorination Three -CF₃ groups Fluorinated aryl groups (e.g., 2,4-difluorophenyl) None Fluorinated aryl group (4-fluorophenyl)
Functional Groups Hydrazone, ketone Thione (C=S), ketone, triazole Hydrazone, phenol Oxime ester, benzoate
Synthetic Route Likely involves pyrrol ring formation and hydrazine coupling Hydrazinecarbothioamide cyclization, S-alkylation with α-halogenated ketones Base-mediated condensation of phenyl hydrazine and ketone Oxime esterification of trifluoroethyl ketone

Spectral and Physicochemical Properties

  • IR Spectroscopy :

    • Compound A is expected to exhibit bands for C=O (1660–1680 cm⁻¹) and N-H (3150–3400 cm⁻¹) similar to hydrazinecarbothioamides . The absence of C=S (~1240–1255 cm⁻¹) distinguishes it from triazole thiones .
    • Compared to the oxime ester in , Compound A lacks ester C=O (~1700 cm⁻¹) but shares trifluoromethyl-related vibrations (~1100–1200 cm⁻¹) .
  • NMR and MS :

    • The trifluoromethyl and methylsulfonyl groups would produce distinct ¹⁹F and ¹³C signals. For example, -CF₃ typically resonates at ~110–120 ppm in ¹³C NMR .
    • Mass spectra would show fragmentation patterns indicative of the hydrazone linker and pyrrol core.

Reactivity and Stability

  • Hydrazone vs. Triazole Thiones: Compound A’s hydrazone group may exhibit tautomerism (keto-enol), unlike the rigid thione tautomers in triazole derivatives . The methylsulfonyl group enhances solubility and hydrogen-bonding capacity, similar to sulfonyl-containing triazoles .
  • Fluorination Impact: The -CF₃ groups in Compound A increase lipophilicity and metabolic stability compared to non-fluorinated hydrazones () .

Pharmacological Potential (Inferred)

  • The pyrrol core may offer improved bioactivity over triazoles due to reduced ring strain and enhanced π-π stacking.
  • The N-(4-methylphenyl)hydrazone moiety could act as a hydrogen-bond donor/acceptor, similar to phenolic hydrazones in , which are studied for mutagenicity .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis of hydrazone derivatives typically involves condensation reactions between a ketone and hydrazine under alkaline or acidic conditions. For example, substituted hydrazones are synthesized by reacting 1-(2-hydroxyaryl)ethanone derivatives with phenylhydrazine in methanol or ethanol under reflux . Characterization requires a multi-technique approach:

  • Elemental analysis (CHNS) to confirm stoichiometry .
  • FT-IR to identify N–H stretching (~3200 cm⁻¹) and C=N stretching (~1600 cm⁻¹) .
  • ¹H/¹³C NMR to resolve aromatic protons, trifluoromethyl groups, and sulfonyl substituents. For instance, trifluoromethyl groups exhibit distinct splitting patterns due to coupling with adjacent nuclei .
  • HPLC to assess purity (>95% by reverse-phase chromatography) .

Q. How can conflicting spectral data for hydrazone derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol or hydrazone-azo equilibria). For example, hydrazones with electron-withdrawing groups (e.g., trifluoromethyl) may stabilize specific tautomers. Resolution strategies include:

  • Variable-temperature NMR to observe dynamic equilibria .
  • X-ray crystallography to confirm solid-state structures .
  • Computational modeling (DFT) to predict stable tautomers and compare with experimental data .

Advanced Research Questions

Q. What strategies optimize reaction yields for complex hydrazones with bulky substituents?

Steric hindrance from trifluoromethyl and sulfonyl groups can reduce yields. Mitigation approaches include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate condensation .
  • Heuristic algorithms : Bayesian optimization or design-of-experiments (DoE) to identify optimal temperature, pH, and stoichiometry .

Q. How can computational methods predict the biological activity of this compound?

Structure-activity relationship (SAR) studies require:

  • Molecular docking to assess binding affinity with target proteins (e.g., antimicrobial enzymes) .
  • ADMET prediction to evaluate pharmacokinetic properties (e.g., LogP, solubility) using tools like SwissADME .
  • QSAR models trained on analogs with known bioactivity (e.g., hydrazones with trifluoromethyl groups show enhanced antimicrobial activity) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Crystallization difficulties arise from:

  • Flexible backbones : Restrict rotation by introducing rigid groups (e.g., aromatic rings) .
  • Polymorphism : Screen solvents (e.g., ethanol/water mixtures) and use seeding techniques .
  • X-ray data collection : Heavy atoms (e.g., sulfur in sulfonyl groups) improve diffraction quality .

Q. How do electronic effects of substituents influence spectroscopic properties?

  • Trifluoromethyl groups : Deshield adjacent protons in NMR (δ ~7.5–8.5 ppm for aromatic protons) .
  • Sulfonyl groups : Strong IR absorption at ~1350 cm⁻¹ (S=O asymmetric stretch) .
  • Hydrazone linkage : UV-Vis absorption at ~300–400 nm due to π→π* transitions in conjugated systems .

Data Contradictions and Resolution

Q. How to address discrepancies in reported melting points for similar hydrazones?

Variations in melting points may stem from:

  • Polymorphism : Different crystalline forms (e.g., acetaldehyde phenylhydrazone has forms with Δmp >50°C) .
  • Purity : Impurities (e.g., unreacted starting materials) lower observed mp. Validate via HPLC .

Q. Why do some studies report conflicting bioactivity for trifluoromethyl-substituted hydrazones?

Bioactivity discrepancies may arise from:

  • Assay conditions : Differences in bacterial strains or cell lines .
  • Solubility : Trifluoromethyl groups reduce aqueous solubility, affecting in vitro results .
  • Metabolic stability : Fluorinated compounds may exhibit varied stability in biological matrices .

Methodological Guidance

Q. How to design a stability study for this compound under varying pH and temperature?

  • Forced degradation : Expose to 0.1M HCl/NaOH (25–60°C) for 24–72 hours .
  • Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolysis of the hydrazone bond) .
  • Kinetic modeling : Calculate activation energy (Ea) for degradation using Arrhenius plots .

Q. What advanced techniques validate the stereochemistry of hydrazone derivatives?

  • Vibrational circular dichroism (VCD) : Distinguish enantiomers via IR .
  • Single-crystal XRD : Resolve absolute configuration .
  • NOESY NMR : Detect spatial proximity of protons in rigid structures .

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